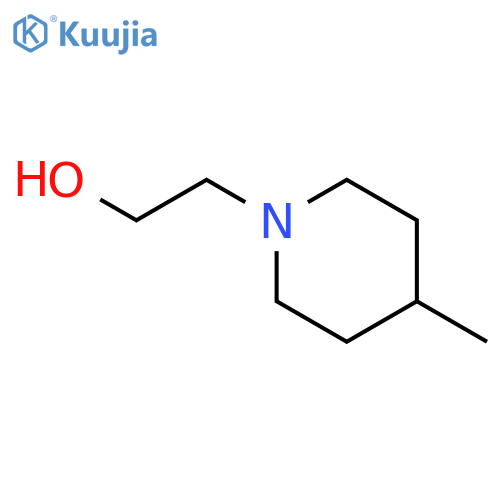Cas no 39123-23-4 (4-Methyl-1-piperidineethanol)

4-Methyl-1-piperidineethanol structure
商品名:4-Methyl-1-piperidineethanol
4-Methyl-1-piperidineethanol 化学的及び物理的性質
名前と識別子
-
- 2-(4-Methylpiperidin-1-yl)ethanol
- 1-Piperidineethanol, 4-methyl-
- 2-(4-METHYL-PIPERIDIN-1-YL)-ETHANOL
- 1-(2-Hydroxyethyl)-4-methylpiperidine
- 2-(4-Methylpiperidino)ethanol
- CS-0217252
- 1-Piperidineethanol,4-methyl-
- SCHEMBL91689
- AKOS003083956
- DZWJRQPMTHONRZ-UHFFFAOYSA-N
- EN300-72187
- Z197277614
- 39123-23-4
- SB41828
- DB-032406
- 2-(4-methylpiperidin-1-yl)ethan-1-ol
- L10075
- DTXSID00505146
- FS-5668
- 4-Methyl-1-piperidineethanol
-
- MDL: MFCD06637679
- インチ: InChI=1S/C8H17NO/c1-8-2-4-9(5-3-8)6-7-10/h8,10H,2-7H2,1H3
- InChIKey: DZWJRQPMTHONRZ-UHFFFAOYSA-N
- ほほえんだ: CC1CCN(CC1)CCO
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 87.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 23.5Ų
じっけんとくせい
- 密度みつど: 0.938
- ふってん: 220 ºC
- フラッシュポイント: 89 ºC
4-Methyl-1-piperidineethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-72187-0.1g |
2-(4-methylpiperidin-1-yl)ethan-1-ol |
39123-23-4 | 95% | 0.1g |
$33.0 | 2023-06-13 | |
| Enamine | EN300-72187-10.0g |
2-(4-methylpiperidin-1-yl)ethan-1-ol |
39123-23-4 | 95% | 10g |
$546.0 | 2023-06-13 | |
| TRC | P482680-50mg |
4-Methyl-1-piperidineethanol |
39123-23-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
| Chemenu | CM180974-5g |
2-(4-methylpiperidin-1-yl)ethan-1-ol |
39123-23-4 | 95% | 5g |
$325 | 2023-01-09 | |
| Enamine | EN300-72187-5.0g |
2-(4-methylpiperidin-1-yl)ethan-1-ol |
39123-23-4 | 95% | 5g |
$295.0 | 2023-06-13 | |
| Fluorochem | 032573-1g |
2-(4-Methyl-piperidin-1-yl)-ethanol |
39123-23-4 | 95% | 1g |
£90.00 | 2022-03-01 | |
| Fluorochem | 032573-250mg |
2-(4-Methyl-piperidin-1-yl)-ethanol |
39123-23-4 | 95% | 250mg |
£45.00 | 2022-03-01 | |
| Fluorochem | 032573-5g |
2-(4-Methyl-piperidin-1-yl)-ethanol |
39123-23-4 | 95% | 5g |
£277.00 | 2022-03-01 | |
| 1PlusChem | 1P00CL9R-250mg |
1-Piperidineethanol, 4-methyl- |
39123-23-4 | 98% | 250mg |
$69.00 | 2025-02-26 | |
| A2B Chem LLC | AF86639-25g |
2-(4-Methylpiperidin-1-yl)ethanol |
39123-23-4 | 95% | 25g |
$509.00 | 2024-04-20 |
4-Methyl-1-piperidineethanol 関連文献
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
39123-23-4 (4-Methyl-1-piperidineethanol) 関連製品
- 19780-85-9(4-Piperidinepropanol, 1-(2-hydroxyethyl)-)
- 14712-23-3(1-N-(2-Hydroxyethyl)-4’-piperidyll-3-(4’-piperidyl)propane)
- 3040-44-6(1-Piperidineethanol)
- 50325-75-2(1,4-Piperidinediethanol)
- 1189705-44-9(1-Piperidineethanol-d4)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
